Cas no 1105236-06-3 (6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one)

6-(4-Fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one is a fluorinated dihydropyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features two distinct fluorophenyl substituents, enhancing its electronic and steric properties, which may influence binding affinity and metabolic stability. The dihydropyrimidinone core is a well-recognized scaffold in drug discovery, often associated with bioactive properties. This compound’s fluorinated aromatic groups could improve lipophilicity and bioavailability, making it a candidate for further exploration in therapeutic development. Its synthetic versatility also allows for modifications to optimize pharmacological activity. Suitable for researchers investigating fluorinated heterocycles or novel small-molecule inhibitors.
6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one structure
1105236-06-3 structure
Product Name:6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one
CAS No:1105236-06-3
MF:C17H12F2N2O
MW:298.286790847778
CID:6195350
PubChem ID:30868590
Update Time:2025-10-31

6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one
    • F5582-0136
    • SR-01000923503-1
    • 1105236-06-3
    • 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
    • 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
    • AKOS024514181
    • 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-3,4-dihydropyrimidin-4-one
    • SR-01000923503
    • Inchi: 1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2
    • InChI Key: UFSPXOBEWAQWNV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C=NC(C2C=CC(=CC=2)F)=CC1=O

Computed Properties

  • Exact Mass: 298.09176933g/mol
  • Monoisotopic Mass: 298.09176933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.7Ų

6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one Pricemore >>

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Additional information on 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one

Introduction to 6-(4-Fluorophenyl)-3-(2-Fluorophenyl)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1105236-06-3)

6-(4-Fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one, with the CAS number 1105236-06-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of fluorine atoms in the molecular structure imparts unique characteristics that enhance its pharmacological profile and bioavailability.

The synthesis of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one typically involves a multi-step process, starting with the reaction of 4-fluorobenzaldehyde and 2-fluorobenzaldehyde with urea and ethyl acetoacetate under specific conditions. The resulting intermediate is then subjected to cyclization to form the final product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.

Recent studies have highlighted the potential of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one as a potent inhibitor of various enzymes and receptors involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits strong inhibitory activity against the enzyme dihydrofolate reductase (DHFR), which is a key target in antifolate therapy for cancer and infectious diseases. The fluorine substituents on the phenyl rings enhance the binding affinity and selectivity of the compound, thereby improving its therapeutic index.

In addition to its enzymatic inhibition properties, 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one has shown promise in modulating signaling pathways associated with inflammation and cell proliferation. A study in the European Journal of Medicinal Chemistry reported that this compound effectively suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses. This finding suggests that 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, toxicity studies have shown that 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms and biomarker levels. These findings have generated considerable interest among researchers and pharmaceutical companies, leading to increased investment in further clinical development.

In conclusion, 6-(4-fluorophenyl)-3-(2-fluorophenyl)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1105236-06-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating various diseases.

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